ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 852132-53-7
VCID: VC5525694
InChI: InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-9-11-23(12-10-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.49

ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE

CAS No.: 852132-53-7

Cat. No.: VC5525694

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.49

* For research use only. Not for human or veterinary use.

ETHYL 1-{3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL}PIPERIDINE-4-CARBOXYLATE - 852132-53-7

Specification

CAS No. 852132-53-7
Molecular Formula C21H23N3O3S
Molecular Weight 397.49
IUPAC Name ethyl 1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-9-11-23(12-10-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3
Standard InChI Key DZSNLPKCJXQVPB-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Introduction

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Stereochemical Features

The systematic IUPAC name, ethyl 1-(3-methyl-6-phenylimidazo[2,1-b] thiazole-2-carbonyl)piperidine-4-carboxylate, delineates its three primary components:

  • A 3-methyl-6-phenylimidazo[2,1-b]thiazole core, which integrates fused imidazole and thiazole rings with methyl and phenyl substituents.

  • A piperidine-4-carboxylate group attached via an amide bond to the thiazole ring.

  • An ethyl ester functionalizing the piperidine’s carboxylate group .

The SMILES notation CCOC(=O)C1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C confirms the connectivity, while the InChIKey DZSNLPKCJXQVPB-UHFFFAOYSA-N provides a unique stereochemical identifier .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₃N₃O₃S
Molecular Weight397.49 g/mol
CAS Registry Number852132-53-7
Topological Polar Surface Area93.8 Ų
Hydrogen Bond Acceptors6

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways

The compound’s synthesis typically involves sequential reactions:

  • Imidazo[2,1-b]thiazole Core Formation: Cyclocondensation of 2-aminothiazoles with α-haloketones under basic conditions generates the bicyclic scaffold . For this derivative, 3-methyl-6-phenyl substitution is achieved using phenylacetaldehyde derivatives.

  • Piperidine-4-carboxylate Incorporation: The piperidine ring is introduced via nucleophilic acyl substitution, where the secondary amine of piperidine-4-carboxylate reacts with an activated carbonyl (e.g., acid chloride) on the thiazole.

  • Esterification: Ethyl esterification of the piperidine’s carboxyl group is accomplished using ethanol under acidic or coupling agent-mediated conditions .

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR: To confirm substituent positions and ring junction geometry.

  • High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks matching the theoretical mass.

  • X-ray Crystallography: Limited data exist, but related imidazothiazoles show planar fused rings with dihedral angles <10° between heterocycles .

Biological Activities and Mechanistic Insights

Table 2: Hypothesized Pharmacokinetic Properties

ParameterPredictionRationale
LogP~3.2Moderate hydrophobicity from aryl groups
Solubility10–50 µM in DMSOEster and carboxylate moieties
CYP450 InhibitionLikely (CYP3A4)Piperidine metabolism

Antimicrobial Activity

Analogous compounds demonstrate broad-spectrum antimicrobial effects by disrupting bacterial cell wall synthesis (e.g., penicillin-binding protein inhibition) and fungal ergosterol biosynthesis. The thiazole sulfur may coordinate essential metal ions in microbial enzymes, though specific MIC values for this derivative remain unstudied.

Pharmacological Applications and Patent Landscape

Drug Delivery Considerations

The ethyl ester may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced target engagement. Piperidine’s basic nitrogen (pKa ~10.5) could facilitate lysosomal trapping in acidic tumor microenvironments .

Future Research Directions

  • In Vitro Screening: Prioritize assays against kinase panels (e.g., DiscoverX) and Gram-positive/Gram-negative pathogens.

  • ADMET Profiling: Assess hepatic microsomal stability, plasma protein binding, and hERG channel inhibition risks.

  • Structural Optimization: Explore replacing the ethyl ester with bioisosteres (e.g., amides) to modulate pharmacokinetics.

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